![molecular formula C13H13N3O3 B3121693 2-Morpholin-4-yl-8-nitroquinoline CAS No. 292053-56-6](/img/structure/B3121693.png)
2-Morpholin-4-yl-8-nitroquinoline
Overview
Description
“2-Morpholin-4-yl-8-nitroquinoline” is a chemical compound that contains a quinoline ring, which is a heterocyclic aromatic organic compound. It also contains a morpholine ring, which is a common feature in many pharmaceuticals .
Synthesis Analysis
The synthesis of quinoline derivatives has been widely studied. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are commonly used for the construction of the quinoline scaffold . A series of novel derivatives have been synthesized by the reaction of 2-(morpholin-4-yl)quinoline-3-carbaldehyde with substituted anilines .Molecular Structure Analysis
The molecular structure of “2-Morpholin-4-yl-8-nitroquinoline” is characterized by a quinoline ring fused with a morpholine ring . The InChI code for this compound is1S/C14H15N3O3/c1-10-2-3-11-12(17(18)19)4-5-13(14(11)15-10)16-6-8-20-9-7-16/h2-5H,6-9H2,1H3
.
Scientific Research Applications
- Anticancer Activity : Quinoline derivatives have been investigated for their potential as anticancer agents. The nitroquinoline scaffold in 2-methyl-8-morpholin-4-yl-5-nitroquinoline could be explored further for its cytotoxic effects against cancer cells .
- Kinase Inhibition : Quinolines often interact with kinases, making them valuable in drug discovery. Researchers can explore the kinase inhibitory activity of this compound .
- Luminescent Properties : Quinoline-based compounds are known for their luminescence. 2-Morpholin-4-yl-8-nitroquinoline could find applications in organic light-emitting diodes (OLEDs) or other optoelectronic devices .
- Semiconductor Behavior : Investigate its potential as a semiconductor material for organic field-effect transistors (OFETs) or solar cells .
- Fluorescent Probes : Quinolines exhibit fluorescence, which can be harnessed for sensing applications. Researchers can explore its use as a fluorescent probe for detecting specific analytes or metal ions .
- Photocatalysis : Quinoline derivatives have been studied as photocatalysts for environmental remediation. Researchers could investigate the photocatalytic activity of 2-methyl-8-morpholin-4-yl-5-nitroquinoline in degrading pollutants or disinfecting water .
- Antimicrobial Properties : Quinolines often possess antimicrobial activity. Explore whether this compound exhibits antibacterial or antifungal effects .
- Neuroprotective Potential : Quinolines have been investigated for neuroprotection. Assess whether 2-morpholin-4-yl-8-nitroquinoline shows any neuroprotective properties .
- Metal Complexes : Quinolines can form stable complexes with transition metals. Investigate the coordination chemistry of this compound with various metal ions .
Medicinal Chemistry and Drug Discovery
Materials Science and Organic Electronics
Analytical Chemistry and Sensors
Environmental Chemistry
Biological Applications
Coordination Chemistry
Safety and Hazards
properties
IUPAC Name |
4-(8-nitroquinolin-2-yl)morpholine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c17-16(18)11-3-1-2-10-4-5-12(14-13(10)11)15-6-8-19-9-7-15/h1-5H,6-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRXCEZJOJIUJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(C=CC=C3[N+](=O)[O-])C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201296303 | |
Record name | 2-(4-Morpholinyl)-8-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201296303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
38.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47198254 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Morpholin-4-yl-8-nitroquinoline | |
CAS RN |
292053-56-6 | |
Record name | 2-(4-Morpholinyl)-8-nitroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=292053-56-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Morpholinyl)-8-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201296303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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